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Abstract
Quinoline-6-carbaldehyde, a key heterocyclic aromatic aldehyde, serves as a versatile

building block in organic synthesis, particularly in the development of novel therapeutic agents.

Its unique chemical structure, featuring a reactive aldehyde group appended to the quinoline

scaffold, allows for diverse functionalization and the creation of complex molecules with

significant biological activities. This technical guide provides a comprehensive overview of the

physical and chemical properties of Quinoline-6-carbaldehyde, detailed experimental

protocols for its synthesis and purification, and an exploration of its applications in medicinal

chemistry and drug discovery.

Core Properties of Quinoline-6-carbaldehyde
Quinoline-6-carbaldehyde is a solid, typically appearing as a white to light yellow powder,

characterized by a range of distinct physical and chemical properties. These properties are

crucial for its handling, storage, and application in various chemical reactions.

Physical and Chemical Data
A summary of the key quantitative data for Quinoline-6-carbaldehyde is presented in the

tables below for easy reference and comparison.
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Table 1: Identifiers and Molecular Properties

Property Value Source(s)

IUPAC Name quinoline-6-carbaldehyde [1]

Synonyms
6-Quinolinecarboxaldehyde, 6-

Formylquinoline
[2]

CAS Number 4113-04-6 [2]

Molecular Formula C₁₀H₇NO [1]

Molecular Weight 157.17 g/mol [1]

Canonical SMILES
C1=CC2=C(C=C(C=C2)C=O)

N=C1
[1]

InChIKey
VUAOIXANWIFYCU-

UHFFFAOYSA-N
[1]

Table 2: Physical Properties

Property Value Source(s)

Appearance White to light yellow powder [3]

Melting Point 74-75 °C [3]

Boiling Point 314.3 ± 15.0 °C at 760 mmHg [3]

Density 1.223 ± 0.06 g/cm³ [3]

Solubility
Information not readily

available.

pKa 4.13 ± 0.10 [3]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

Quinoline-6-carbaldehyde.
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Table 3: Spectroscopic Data

Technique
Key Features and
Observations

Source(s)

¹H NMR

Chemical shifts are

concentration-dependent due

to π-π stacking interactions

between quinoline rings.

Aromatic protons of the

quinoline scaffold typically

appear in the downfield region.

The aldehyde proton will

exhibit a characteristic singlet

at a high chemical shift.

[4]

¹³C NMR

The carbonyl carbon of the

aldehyde group will have a

characteristic resonance in the

downfield region (around 190

ppm). Aromatic carbons will

appear in the typical range for

quinoline systems.

[5][6]

FTIR

Characteristic peaks include

C=O stretching of the

aldehyde, C=N stretching of

the quinoline ring, and C-H

stretching of the aromatic

rings.

[7][8]

Mass Spectrometry

The molecular ion peak is

expected at m/z 157.

Fragmentation patterns may

involve the loss of the formyl

group (-CHO) or other

characteristic fragments of the

quinoline ring.

[9][10]
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Synthesis and Purification
The synthesis of Quinoline-6-carbaldehyde can be achieved through established methods for

quinoline synthesis, followed by formylation, or by direct formylation of a pre-existing quinoline.

The Vilsmeier-Haack and Skraup-Doebner-von Miller reactions are prominent strategies.

Experimental Protocol: Synthesis via Vilsmeier-Haack
Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic compounds. A plausible synthetic route involves the reaction of an appropriate N-

arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and

dimethylformamide).[2][11]

Materials:

Substituted N-arylacetamide

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Ice

Sodium bicarbonate solution (saturated)

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a

stirrer, cool DMF in an ice bath. Slowly add POCl₃ dropwise while maintaining the

temperature below 10 °C. Stir the mixture for 30 minutes to an hour to ensure the complete

formation of the Vilsmeier reagent.
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Formylation: Dissolve the N-arylacetamide in a minimal amount of DMF. Add this solution

dropwise to the pre-formed Vilsmeier reagent.

Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours (typically 4-

10 hours), monitoring the progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour

it onto crushed ice with vigorous stirring.

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium

bicarbonate solution until the effervescence ceases.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous magnesium sulfate.

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization and Column
Chromatography
Purification of the crude Quinoline-6-carbaldehyde is essential to obtain a high-purity product

for research and development purposes.

Recrystallization:

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable

one where the compound is sparingly soluble at room temperature but highly soluble at

elevated temperatures. Common solvents for similar compounds include ethanol, methanol,

and ethyl acetate.

Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

If the solution is colored, treat it with activated charcoal. Filter the hot solution to remove any

insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice

bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry under vacuum.

Column Chromatography:

Stationary Phase: Silica gel is a common choice for the purification of quinoline derivatives.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl

acetate, is typically used. The optimal ratio should be determined by TLC analysis to achieve

good separation. To prevent peak tailing due to the basicity of the quinoline nitrogen, a small

amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

Procedure: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent

and load it onto the column. Elute the column with the mobile phase, collecting fractions.

Monitor the fractions by TLC and combine those containing the pure product. Remove the

solvent under reduced pressure to obtain the purified Quinoline-6-carbaldehyde.

Chemical Reactivity and Applications in Drug
Development
The chemical reactivity of Quinoline-6-carbaldehyde is dominated by the aldehyde functional

group and the quinoline ring system. The aldehyde can undergo a variety of reactions,

including oxidation, reduction, and condensation, making it a valuable precursor for the

synthesis of a wide range of derivatives.

Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities,

including antimicrobial, anticancer, and anti-inflammatory properties.[12] The quinoline scaffold

is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde group at

the 6-position provides a handle for further molecular modifications to modulate biological

activity.

Derivatives of quinoline carbaldehydes, such as thiosemicarbazones and hydrazones, have

shown promising results as enzyme inhibitors and potential therapeutic agents. For instance,

quinoline-based thiosemicarbazones have been investigated as inhibitors of topoisomerase IIα,

an enzyme crucial for DNA replication in cancer cells.[13] Furthermore, quinoline hydrazone
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derivatives have been explored as inhibitors of enzymes like DNA gyrase and dihydrofolate

reductase, highlighting their potential as antibacterial agents.[14][15]

While specific signaling pathways directly modulated by Quinoline-6-carbaldehyde are not

extensively documented, its derivatives have been shown to interfere with key cancer-related

pathways by inhibiting enzymes such as protein kinases.[16]

Mandatory Visualizations
Experimental and Logical Workflows
To provide a clear visual representation of the processes described, the following diagrams

illustrate the synthetic and purification workflows, as well as a conceptual diagram of a classical

quinoline synthesis mechanism.
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Synthetic workflow for Quinoline-6-carbaldehyde.
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Purification workflows for Quinoline-6-carbaldehyde.
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Conceptual mechanism of the Skraup-Doebner-von Miller reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1297982?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Quinoline-6-carbaldehyde is a compound of significant interest to the scientific community,

particularly those involved in synthetic and medicinal chemistry. Its well-defined physical and

chemical properties, coupled with its versatile reactivity, make it an invaluable starting material

for the synthesis of complex heterocyclic compounds. The synthetic and purification methods

outlined in this guide provide a practical framework for obtaining high-purity Quinoline-6-
carbaldehyde. Further exploration of its derivatives is likely to yield novel compounds with

potent biological activities, contributing to the advancement of drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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